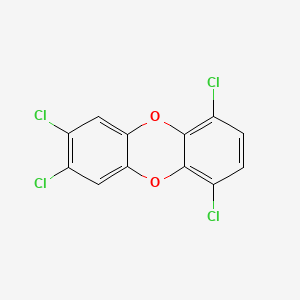

1,4,7,8-Tetrachlorodibenzo-P-dioxin

Descripción general

Descripción

1,4,7,8-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a group of chemically related compounds known for their environmental persistence and toxicity. These compounds are primarily by-products of industrial processes such as waste incineration, chemical manufacturing, and paper bleaching. This compound is a colorless to white crystalline solid with a chemical formula of C12H4Cl4O2 and a molar mass of 321.96 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4,7,8-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures. The reaction conditions must be carefully controlled to achieve the desired chlorination pattern .

Industrial Production Methods

Industrial production of this compound often occurs as an unintended by-product during the manufacture of herbicides, pesticides, and other chlorinated organic compounds. The compound can also be formed during the combustion of organic materials containing chlorine, such as polyvinyl chloride (PVC) plastics .

Análisis De Reacciones Químicas

Types of Reactions

1,4,7,8-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated quinones and other oxidation products.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated dibenzo-p-dioxins, chlorinated quinones, and other related compounds .

Aplicaciones Científicas De Investigación

Toxicological Research

TCDD is extensively used in toxicological studies to understand the mechanisms of dioxin toxicity. It serves as a model compound for investigating the effects of dioxins on biological systems due to its well-characterized toxicity profile.

Cancer Research

TCDD's role as a potential carcinogen has made it a subject of extensive cancer research. Epidemiological studies have linked TCDD exposure to increased cancer risks among populations exposed during industrial accidents or military operations.

Case Studies

- Seveso Disaster : Following the Seveso chemical accident in Italy, studies indicated an increase in all-cancer mortality among residents exposed to TCDD. This incident has provided valuable data for assessing long-term health impacts and establishing dose-response relationships .

- Veterans' Studies : Research involving U.S. Vietnam veterans exposed to Agent Orange (which contained TCDD) revealed elevated serum levels of TCDD and associated increased cancer risks. These findings underscore the compound's relevance in understanding occupational and environmental carcinogenesis .

Environmental Studies

TCDD is also critical in environmental science for assessing contamination levels and ecological impacts.

Environmental Persistence

- TCDD is known for its persistence in the environment due to its lipophilic nature, leading to bioaccumulation in food chains. Monitoring TCDD levels in soil, air, and biota helps evaluate environmental health risks associated with industrial activities .

Biodegradation Research

- Studies have explored microbial degradation pathways for TCDD as a means of bioremediation. Identifying bacterial strains capable of degrading TCDD can inform strategies for cleaning contaminated sites .

Regulatory Frameworks

TCDD's applications extend into regulatory science where it serves as a benchmark for establishing safety standards and tolerable daily intake levels.

Health Risk Assessments

Mecanismo De Acción

1,4,7,8-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces a conformational change that allows the receptor to translocate to the nucleus, where it interacts with specific DNA sequences to regulate the expression of various genes. This can lead to alterations in cellular processes such as metabolism, cell growth, and immune response .

Comparación Con Compuestos Similares

Similar Compounds

2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.

Polychlorinated Dibenzofurans: Structurally similar compounds with similar toxicological properties.

Polychlorinated Biphenyls: Another group of persistent organic pollutants with dioxin-like toxicity

Uniqueness

1,4,7,8-Tetrachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Its toxicity and environmental persistence make it a compound of significant concern in environmental and health research .

Actividad Biológica

1,4,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is a highly toxic environmental contaminant known for its profound biological activities and effects on various organisms. This article explores the biological activity of TCDD, focusing on its mechanisms of action, toxicity, and implications for human health and the environment.

TCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR) , a transcription factor that regulates gene expression. Upon binding to TCDD, AhR translocates to the nucleus and interacts with specific DNA sequences, leading to the transcription of genes involved in xenobiotic metabolism and other biological processes. This mechanism underlies many of TCDD's toxicological effects:

- Gene Expression Modulation : TCDD influences the expression of hundreds of genes involved in metabolic processes, including those encoding enzymes that metabolize carcinogenic compounds like benzo(a)pyrene .

- Enzyme Induction : The compound enhances the activity of cytochrome P450 enzymes (CYPs), which are crucial for detoxifying harmful substances. For example, TCDD has been shown to induce ethoxyresorufin O-deethylase (EROD) activity in liver tissue .

Toxicological Effects

The toxicological profile of TCDD is extensive, affecting multiple organ systems and leading to various adverse health outcomes. Key findings include:

- Developmental Toxicity : Animal studies indicate that exposure to TCDD during pregnancy can result in skeletal deformities, kidney defects, and compromised immune responses in offspring .

- Carcinogenic Potential : Epidemiological studies have linked TCDD exposure to increased risks of several cancers, including soft-tissue sarcomas and lymphomas. The U.S. Environmental Protection Agency (EPA) classifies TCDD as a probable human carcinogen (Group B2) .

- Endocrine Disruption : TCDD disrupts hormonal balance by altering sex hormone levels and affecting reproductive health. In animal models, it has been associated with reduced sperm production and increased miscarriage rates .

Case Study 1: Occupational Exposure

A cohort study of workers exposed to TCDD during the production of herbicides revealed a significant increase in mortality from various cancers compared to unexposed populations. The study highlighted the long-term health risks associated with chronic exposure to low levels of TCDD.

Case Study 2: Environmental Contamination

In regions contaminated by industrial activities releasing dioxins, studies have shown elevated levels of TCDD in local wildlife. These studies observed reproductive failures and developmental abnormalities in affected species, emphasizing the ecological impact of dioxin pollution.

Research Findings

Recent research has focused on elucidating the dose-response relationship and pharmacokinetics of TCDD:

- Pharmacokinetics : Following subcutaneous administration in animal models, peak concentrations of TCDD were observed in liver and adipose tissues within days. The half-life was approximately 13.6 days in liver tissue .

- Dose-Response Relationships : Studies demonstrated a linear relationship between hepatic TCDD concentration and EROD activity across a range of doses, indicating that even low-level exposures can have significant biological effects .

Data Tables

Propiedades

IUPAC Name |

1,4,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-2-6(14)12-11(5)17-9-3-7(15)8(16)4-10(9)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRXUTCUWCJZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074045 | |

| Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40581-94-0 | |

| Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92974O9DNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.